N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide
Description
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted with a 4-chlorobenzoyl group at position 2, a methyl group at position 3, and a thiophene-2-carboxamide moiety at position 5.
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO3S/c1-12-16-9-8-15(23-21(25)18-3-2-10-27-18)11-17(16)26-20(12)19(24)13-4-6-14(22)7-5-13/h2-11H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCUPGVTVCUECT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A similar compound, ml402, is known to selectively activate k2p21 (TREK-1) and K2P101 (TREK-2) potassium channels. These channels play a crucial role in maintaining the resting membrane potential and cellular excitability.
Mode of Action
It’s worth noting that ml402, a similar compound, was used to determine a cryptic selectivity filter binding site of the k2p21 (TREK-1) channel, designated the K2P modulator pocket. This binding pocket stabilizes an active “leak-mode” conformation, binding small-molecule activators that restrict the mobility of the selectivity filter and surrounding structure.
Biological Activity
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies, including case studies, synthesis methods, and pharmacological evaluations.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran moiety, a thiophene ring, and a carboxamide functional group. Its molecular formula is C18H16ClN1O2S, and it has a molecular weight of 333.85 g/mol. The presence of the 4-chlorobenzoyl group is significant for its pharmacological properties.
Synthesis Methods
Recent studies have focused on synthesizing various benzofuran derivatives, including compounds similar to this compound. For instance, one study described the synthesis of benzofuran-acetamide scaffolds, highlighting their potential as anticonvulsant agents . The synthetic route typically involves the reaction of benzofuran derivatives with acyl chlorides or anhydrides in the presence of bases.
Anticonvulsant Activity
This compound has been evaluated for anticonvulsant properties. In a study assessing various benzofuran derivatives, it was found that certain modifications to the benzofuran structure enhanced anticonvulsant activity while minimizing neurotoxicity . The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways.
Anticancer Potential
The compound's anticancer potential has also been investigated. Research indicates that benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle regulators . Specific studies on this compound have shown promising results in inhibiting cell proliferation in breast cancer models.
Antioxidant Activity
Antioxidant properties are another area where this compound shows promise. Studies have demonstrated that benzofuran derivatives can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . The antioxidant capacity correlates with structural features such as hydroxyl substitutions and the overall electronic configuration.
Case Studies
- Anticonvulsant Evaluation : A series of experiments were conducted where this compound was administered to animal models. Results indicated a significant reduction in seizure frequency compared to control groups, suggesting its potential utility in treating epilepsy.
- Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. Mechanistic studies revealed that it induced apoptosis through the intrinsic pathway.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs, such as the thiophene-2-carboxamide group, benzofuran/benzamide core, or 4-chlorobenzoyl substituents.
Thiophene-2-Carboxamide Derivatives
Compounds featuring the thiophene-2-carboxamide group are prevalent in drug discovery due to their hydrogen-bonding capacity and metabolic stability. Key examples include:
- N-[2-Chloro-6-(2-hydroxyphenyl)pyridin-4-yl]thiophene-2-carboxamide (19): This pyridine-based analog replaces the benzofuran core with a chlorinated pyridine ring.
- N-(5-(3-Cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)thiophene-2-carboxamide: A quinoline-pyrimidine hybrid with a thiophene-2-carboxamide group. Its extended conjugated system and basic piperidine substituent suggest distinct electronic properties and possible kinase inhibitory activity .
Structural Insights :
- The target compound’s benzofuran core may confer greater rigidity than pyridine or quinoline analogs, influencing binding selectivity.
- Substituents like the 4-chlorobenzoyl group (electron-withdrawing) and methyl group (steric hindrance) differentiate its reactivity from hydroxyl- or cyano-substituted derivatives .
Benzofuran-Based Benzamide Analogs
Replacing the thiophene-2-carboxamide with a benzamide group yields structurally related derivatives:
- N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide: Shares the same benzofuran backbone and 4-chlorobenzoyl group but substitutes the thiophene carboxamide with a 4-methylbenzamide.
- 4-tert-Butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide : The bulky tert-butyl group introduces steric effects that could hinder intermolecular interactions, contrasting with the thiophene group’s planar geometry .
Physicochemical Comparison :
| Compound | Molecular Formula | Molecular Weight | Key Substituent |
|---|---|---|---|
| Target Compound | C₂₂H₁₅ClN₂O₃S | 422.88 g/mol | Thiophene-2-carboxamide |
| N-[2-(4-Cl-benzoyl)-3-Me-benzofuran-6-yl]-4-Me-benzamide | C₂₄H₁₈ClNO₃ | 403.86 g/mol | 4-Methylbenzamide |
| 4-tert-Butyl analog | C₂₇H₂₄ClNO₃ | 446.94 g/mol | 4-tert-Butylbenzamide |
The thiophene-2-carboxamide group increases molecular weight and introduces sulfur-based interactions (e.g., van der Waals forces), whereas benzamide analogs prioritize hydrophobic interactions .
4-Chlorobenzoyl-Substituted Analogs
The 4-chlorobenzoyl group is a common pharmacophore in bioactive molecules. Notable examples include:
- N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide : This indole derivative shares the 4-chlorobenzoyl group but incorporates a complex acetamide side chain. The indole core’s nitrogen atom may engage in hydrogen bonding, unlike the benzofuran’s oxygen .
- N-[N-(4-Chlorobenzoyl)-L-tyrosyl]-L-phenylalanol: An amino acid derivative with a 4-chlorobenzoyl group. While structurally distinct, it highlights the group’s versatility in modulating peptide-based interactions .
Functional Role of 4-Chlorobenzoyl :
- Electron-withdrawing properties enhance stability against oxidative degradation.
- The chlorine atom may participate in halogen bonding, a feature critical for target binding in some enzyme inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
